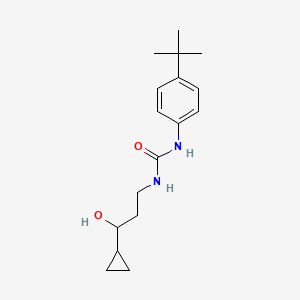

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound that belongs to the class of ureas Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 3-cyclopropyl-3-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high purity and yield, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidiabetic Properties

Research has indicated that 1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea exhibits potential as an antidiabetic agent. It acts by modulating insulin sensitivity and glucose metabolism, making it a candidate for the treatment of Type 2 diabetes. Studies have demonstrated its efficacy in improving glycemic control in preclinical models, highlighting its role in enhancing insulin action and reducing blood sugar levels.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are underway to evaluate its effectiveness and safety in human subjects.

3. Anticancer Activity

Preliminary studies suggest that this urea derivative may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Agriculture

1. Pesticidal Applications

this compound has been investigated for its potential as a pesticide. Its ability to disrupt the hormonal balance in pests makes it a candidate for developing environmentally friendly pest control agents. Field trials have shown promising results in controlling common agricultural pests while minimizing harm to beneficial insects.

2. Plant Growth Regulation

This compound may also serve as a plant growth regulator, promoting root development and enhancing crop yield. Research indicates that it can stimulate physiological processes that lead to improved nutrient uptake and stress resistance in plants.

Material Science

1. Polymer Synthesis

In material science, this compound is being explored for its utility in synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.

2. Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives with improved durability and resistance to environmental factors. These applications are particularly relevant in industries such as automotive and construction.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Methylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- 1-(4-Ethylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- 1-(4-Isopropylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

Uniqueness

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

Activité Biologique

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacodynamics, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

- Molecular Formula : C19H30N2O2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

The proposed mechanism involves the inhibition of specific enzymes or pathways associated with tumor growth. Urea derivatives are known to interact with DNA and inhibit cell proliferation by inducing DNA damage response pathways. This is critical in understanding how this compound might function at a molecular level.

Case Studies and Research Findings

Several studies have explored the biological effects of urea compounds similar to this compound:

Toxicological Profile

While exploring the therapeutic potentials, it is crucial to assess the toxicological profile of this compound. Preliminary data suggests that like many organic urea compounds, there may be concerns regarding mutagenicity and reproductive toxicity. Comprehensive toxicological assessments are essential for determining safe dosage levels for potential therapeutic applications.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)13-6-8-14(9-7-13)19-16(21)18-11-10-15(20)12-4-5-12/h6-9,12,15,20H,4-5,10-11H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFQLAVYZNQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.